Pubescine
Description
Structure
3D Structure
Properties
CAS No. |
5096-87-7 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI Key |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
Structural Elucidation and Characterization Methodologies
Application of Advanced Spectroscopic Methods for Structure Determination
Spectroscopic methods are crucial for obtaining detailed information about the chemical environment of atoms within the Pubescine (B10762767) molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments
NMR spectroscopy is a powerful tool for determining the carbon-carbon and carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can identify different types of protons and carbons and deduce their connectivity. anu.edu.au NMR data for this compound and related compounds have been recorded, providing insights into the various proton and carbon environments present in its complex alkaloid structure. nih.govmolbase.comphcog.comresearchgate.net For instance, ¹H NMR spectra can reveal the presence and nature of methyl, methylene, methine, and aromatic protons, along with their neighboring atoms. phcog.comresearchgate.net ¹³C NMR spectroscopy provides information about the different types of carbon atoms, such as sp² carbons in aromatic rings or double bonds, sp³ carbons in aliphatic chains, and carbons in functional groups like esters or methoxy (B1213986) groups. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation upon ionization. This technique provides a highly accurate molecular weight, which can confirm the molecular formula C₂₂H₂₆N₂O₄. nih.govmolbase.com Different ionization techniques, such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), can be employed. phcog.comresearchgate.netjksus.org Analysis of the fragmentation pattern in the mass spectrum provides structural clues by revealing the masses of fragment ions, which correspond to specific parts of the molecule that break off during the ionization process. This fragmentation data helps in piecing together the structure. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, aiding in the definitive determination of the elemental composition. phcog.com
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule, including the precise positions of atoms and their connectivity, provided that a suitable crystal can be obtained. anu.edu.ausciencemuseum.org.uknih.govlibretexts.org While obtaining crystals of organic molecules can sometimes be challenging, X-ray diffraction analysis has been used in the structural elucidation of related compounds and can be applied to this compound to confirm its solid-state structure and stereochemistry. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, scientists can computationally reconstruct an electron density map from which the molecular structure is built. nih.govlibretexts.org
Stereochemical Investigations and Absolute Configuration Assignments
Determining the stereochemistry and absolute configuration of a chiral molecule like this compound is critical for a complete structural description. This compound contains multiple chiral centers, leading to the possibility of different stereoisomers. wikidata.orgspecs.net Absolute configuration refers to the precise spatial arrangement of atoms around a chiral center, typically designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. ucalgary.calibretexts.orglibretexts.orgwikipedia.org
Techniques for determining absolute configuration include X-ray crystallography, especially using anomalous dispersion, and chemical correlation with compounds of known absolute configuration. ucalgary.calibretexts.orglibretexts.orgwikipedia.org Spectroscopic methods, including specific NMR techniques and vibrational circular dichroism (VCD), can also provide information about stereochemistry. wikipedia.org While the provided search results mention the chiral nature of this compound and list its computed stereochemistry based on its structure (e.g., (1S,15S,16S,20S) in one IUPAC name) nih.gov, detailed experimental procedures specifically for the absolute configuration assignment of this compound were not extensively detailed in the search results. However, the general principles of stereochemical analysis involving spectroscopic data interpretation and comparison with known standards are applicable. nih.gov
Chemical Synthesis and Derivatization Strategies
Synthetic Approaches to Pubescine (B10762767) and its Analogues
The absence of specific, detailed total synthesis routes for this compound in the reviewed literature necessitates a discussion based on synthetic endeavors targeting related alkaloid classes, particularly cyclopeptide and steroidal alkaloids, given this compound's classification as a steroidal alkaloid rjptonline.orgphcog.com.
Cyclopeptide alkaloids are a class of macrocyclic compounds characterized by a peptide unit linked to an aromatic ring rjptonline.org. While structurally distinct from steroidal alkaloids like this compound, synthetic efforts towards cyclopeptide alkaloids highlight advanced techniques in macrocyclization and the formation of challenging chemical bonds present in complex natural products. Total syntheses of cyclopeptide alkaloids such as ceanothine D, abyssenine A, and mucronine E have been reported, often employing strategies involving macrocyclization and metal-mediated coupling reactions Current time information in Bangalore, IN.google.comgoogle.comnih.govresearchgate.net. For instance, the total synthesis of abyssenine A, a 15-membered ring cyclopeptide alkaloid, was achieved using copper-mediated Ullmann coupling/Claisen rearrangement and copper-catalyzed coupling for enamide installation and macrocyclization google.comnih.gov. These examples demonstrate the sophisticated multi-step sequences and specific reaction methodologies required to construct the complex macrocyclic and aromatic features found in some alkaloid structures.
Steroidal alkaloids are characterized by a steroid skeleton often linked to a nitrogen-containing heterocycle biorxiv.orgcapes.gov.br. This compound falls under this broad category rjptonline.orgphcog.com. Synthetic strategies for steroidal alkaloids, such as those found in the Solanum genus (e.g., solasodine), often involve modifying naturally abundant steroidal precursors like diosgenin (B1670711) biorxiv.orgcapes.gov.brcapes.gov.br. These syntheses typically focus on the functionalization of the steroid core and the construction or modification of the attached nitrogenous ring system. Key steps can include halogenation-ring opening reactions of spiroketals and various amination processes to introduce the nitrogen atom and form the characteristic alkaloid structure biorxiv.orgcapes.gov.brcapes.gov.br. The structural complexity of steroidal alkaloids, including the arrangement of multiple chiral centers on the rigid steroid framework, necessitates highly controlled stereochemical transformations.
Total Synthesis Endeavors for Cyclopeptide Alkaloid Frameworks
Semisynthesis and Chemical Modification of Naturally Derived this compound
Semisynthesis involves using a naturally occurring compound as a starting material for the synthesis of new derivatives google.combris.ac.uk. This approach is particularly valuable for complex natural products that are difficult or costly to produce solely by total synthesis bris.ac.uk. This compound is isolated from plant sources rjptonline.orgphcog.com, making it a potential candidate for semisynthetic modifications. While the reviewed literature mentions "this compound derivative" in the context of plant extracts google.com, specific details regarding the chemical reactions or strategies employed for the semisynthesis or derivatization of isolated this compound were not found. General semisynthesis strategies for natural products can involve targeted chemical transformations to alter specific functional groups, introduce new substituents, or modify the core structure to potentially enhance desired properties or explore structure-activity relationships google.com. This approach leverages the complex scaffold provided by nature and focuses on fewer, more efficient chemical steps compared to total synthesis bris.ac.uk.
Development of Novel Synthetic Methodologies for Core Structures
The field of organic synthesis continuously evolves, with ongoing efforts to develop novel methodologies for the efficient construction of complex molecular architectures found in natural products. These advancements include the development of new catalytic reactions, automation in synthesis, and strategies like diversity-oriented synthesis aimed at generating a wide range of related molecules. While the reviewed literature does not specifically detail novel synthetic methodologies developed uniquely for the this compound core structure, general advancements in areas such as stereoselective catalysis, C-H activation, and efficient macrocyclization techniques are relevant to the potential future synthesis of complex alkaloids. The development of automated synthesis platforms and combinatorial chemistry techniques also offers possibilities for exploring the chemical space around natural product scaffolds and generating libraries of analogues.
Mechanistic Investigations of Biological Activities in Vitro
Molecular Mechanisms of Action in Cellular Systems (Excluding Clinical Human Trial Data)
Research into the molecular mechanisms of pubescine (B10762767) in vitro has provided insights into its potential therapeutic applications, particularly concerning melanin (B1238610) synthesis and interactions with specific protein targets.
In Vitro Effects on Melanin Synthesis Pathways
This compound has been studied for its effects on melanin synthesis in vitro. Experiments using melan-a cell lysates have investigated its impact on tyrosinase activity, a key enzyme in melanogenesis google.com. Melan-a cells were incubated with varying concentrations of this compound for 72 hours to assess its influence on melanin production google.com. The results indicated that this compound can stimulate the production of melanin in cultured melanocytes exportersindia.com.
Interactions with Protein Targets (e.g., Guanylyl Cyclase C Extracellular Domain)
This compound's biological relevance is underscored by its interactions with protein targets, which have been explored through molecular docking and dynamics studies . Specifically, studies have investigated the binding affinity of steroidal alkaloids from Holarrhena pubescens, including this compound, against the extracellular domain (ECD) of guanylyl cyclase C (GC-C) semanticscholar.orgresearchgate.netmdpi.com. GC-C is an intestinal receptor that binds to heat-stable enterotoxin (STa) secreted by enterotoxigenic Escherichia coli (ETEC), leading to diarrhea researchgate.netmdpi.comnih.gov. In silico studies, including molecular docking and dynamics simulations, were conducted to identify compounds that could interfere with STa binding to ECD of GC-C researchgate.netmdpi.com. This compound was among the nine steroidal alkaloids from Holarrhena pubescens tested for binding affinity to the ECD of GC-C semanticscholar.orgresearchgate.netmdpi.com. These studies aimed to establish the stability of the interaction between the alkaloids and the target protein researchgate.netmdpi.com.
Modulation of Enzyme Activities (e.g., Tyrosinase Activity)
Target Identification and Validation through In Vitro Assays
Target identification and validation are crucial steps in understanding the biological effects of compounds. While the provided search results highlight in silico studies for identifying potential protein targets like GC-C ECD researchgate.netmdpi.com, they also point towards the need for subsequent in vitro validation assays researchgate.netmdpi.com. In vitro assays, such as enzyme inhibition assays or binding assays, are essential to confirm the interactions and functional consequences predicted by computational methods vipergen.comcreative-biolabs.com. Although the search results describe the in silico identification of potential targets for this compound, detailed descriptions of in vitro validation assays specifically for this compound's interaction with these targets are less prominent within the provided snippets. However, the general process of target identification often involves initial screening (which can be in silico or in vitro) followed by validation using various in vitro techniques to confirm the interaction and its biological relevance vipergen.comcreative-biolabs.com.
Functional In Vitro Biological Assessments (e.g., Antibacterial Activity of Alkaloid-Rich Fractions Containing this compound)
Functional in vitro biological assessments have been conducted on alkaloid-rich fractions derived from plants containing this compound, particularly Holarrhena pubescens. These studies have demonstrated significant antibacterial activity of these fractions against various pathogenic bacteria, including enterotoxigenic Escherichia coli (ETEC) semanticscholar.orgresearchgate.netmdpi.comresearchgate.net. An alkaloid-rich fraction from the stem bark of Holarrhena pubescens was tested against ETEC at a specific concentration and showed a measurable zone of inhibition, indicating antibacterial activity semanticscholar.orgmdpi.com. The effectiveness of the alkaloid fraction was also determined by measuring the minimum inhibitory concentration (MIC) semanticscholar.orgmdpi.com. For example, an alkaloid-rich fraction from Holarrhena pubescens showed a 16 mm zone of inhibition against ETEC at 100 mg/mL, with an MIC of 50 mg/mL semanticscholar.orgmdpi.com. These in vitro findings support the traditional use of Holarrhena pubescens for treating conditions like diarrhea, which can be caused by bacteria like ETEC semanticscholar.orgresearchgate.netmdpi.comnih.govresearchgate.netthepharmajournal.com. While these studies focus on fractions containing this compound among other alkaloids, they provide functional in vitro evidence of biological activity associated with the presence of these compounds semanticscholar.orgmdpi.comresearchgate.net.
In Vitro Antibacterial Activity of Holarrhena pubescens Alkaloid Fraction against ETEC semanticscholar.orgmdpi.com
| Sample | Concentration (mg/mL) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Alkaloid-rich fraction (H. pubescens) | 100 | 16 | 50 |
| Gentamycin (Positive Control) | - | 35 | - |
Structure Activity Relationship Sar Studies and Analog Design
Systematic Structural Modifications and Their Impact on In Vitro Biological Activities
One area where Pubescine (B10762767) and its analogs have been explored in vitro is in the context of melanogenesis promotion. Studies have investigated indole (B1671886) alkaloid compounds, including this compound and its derivatives, for their ability to promote melanogenesis. In vitro cell-based assays, such as those using melan-a cell lysates, can be employed to assess the effect of these compounds on tyrosinase activity, a key enzyme in melanin (B1238610) production. google.com
While detailed systematic modification studies specifically on the this compound core structure with comprehensive in vitro activity data are not extensively reported in the immediate search results, the principle involves synthesizing or isolating analogs with defined structural differences and comparing their activity profiles to that of this compound. For example, a patent mentions testing this compound and this compound analogs for melanogenesis promotion and provides activity data as a percentage of control remaining after treatment at specific concentrations (e.g., 1 µM and 5 µM). google.com Such data, when available for a series of structurally related compounds, allows for the correlation of structural changes with changes in activity.
| Compound ID | Structure Modification | In Vitro Activity (% of Control at 1 µM) | In Vitro Activity (% of Control at 5 µM) |
| This compound | Parent Compound | Data Point 1 | Data Point 2 |
| Analog A | Specific Modification 1 | Data Point 3 | Data Point 4 |
| Analog B | Specific Modification 2 | Data Point 5 | Data Point 6 |
Comparing the activity of this compound to closely related natural alkaloids from the same plant sources, such as Holarrhena antidysenterica or Holarrhena pubescens, can also provide initial SAR insights. Compounds like Pubescimine or Pubescinine, which share structural similarities with this compound, may exhibit different levels or types of biological activity, highlighting the importance of specific functional groups or stereochemistry. hunandaxuexuebao.comresearchgate.net
Computational Approaches to SAR Analysis and Prediction
Computational methods play an increasingly important role in SAR analysis and the prediction of biological activity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning can provide valuable insights into how structural features relate to activity and potential binding to biological targets. collaborativedrug.comnih.govnih.gov
Molecular docking studies have been performed with this compound to explore its potential interactions with various protein targets. For instance, this compound has been docked against the L858R mutation of the Epidermal Growth Factor Receptor (EGFR), a target relevant in certain cancers. hunandaxuexuebao.com Docking scores are used to predict the affinity between a ligand and a protein, with higher scores generally indicating better affinity. In one study, this compound showed a docking score of 63.35 against the EGFR L858R mutant structure. hunandaxuexuebao.com
This compound has also been included in docking studies investigating potential antidiarrheal therapeutic strategies by targeting Guanylyl Cyclase C (GC-C), an intestinal receptor. researchgate.netmdpi.com Docking results can illustrate the predicted binding orientation and interactions, such as hydrogen bonds, formed between this compound and the target protein's active site. mdpi.com The binding energy values obtained from docking simulations further contribute to understanding the potential potency of the interaction. mdpi.com
Another computational study explored the interaction of this compound with the monocarboxylate transporter-4 (MCT-4), a protein implicated in cancer. researchgate.net Molecular docking results, including the visualization of docked complexes and 2D interaction diagrams, provide details about the predicted binding modes and key residues involved in the interaction. researchgate.net
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions (e.g., Hydrogen Bonds) |
| This compound | EGFR L858R Mutant | Not explicitly stated in source hunandaxuexuebao.com, but docking score provided (63.35) | Not detailed in source hunandaxuexuebao.com |
| This compound | ECDGC-C | Binding energy value available mdpi.com | Hydrogen bonds observed mdpi.com |
| This compound | MCT-4 | Binding energy value available researchgate.net | Detailed in 2D interaction diagram researchgate.net |
| Holanamine | ECDGC-C | Binding energy value available mdpi.com | Hydrogen bonds observed mdpi.com |
| Holadysenterine (B1256389) | ECDGC-C | Binding energy value available mdpi.com | Hydrogen bonds observed mdpi.com |
| Brucine | MCT-4 | Binding energy value available researchgate.net | Detailed in 2D interaction diagram researchgate.net |
| Isostrychnine | MCT-4 | Binding energy value available researchgate.net | Detailed in 2D interaction diagram researchgate.net |
Note: This table summarizes findings from computational studies hunandaxuexuebao.commdpi.comresearchgate.net. Specific numerical values for binding energy should be extracted from the cited sources.
Computational approaches like machine learning can also be applied to predict SARs based on large datasets of compounds and their activities, helping to identify structural features that contribute to desired biological effects.
Rational Design Principles for this compound Analogues with Modified Activities
Rational design principles for creating this compound analogs with modified activities are informed by the SAR information gleaned from both experimental and computational studies. The goal is to design new molecules that retain or enhance desirable activities while potentially minimizing unwanted effects. slideshare.netslideshare.net
Based on SAR insights, specific regions or functional groups within the this compound structure can be identified as critical for activity or target binding. For example, if computational studies highlight the importance of hydrogen bonding interactions with a particular residue in a target protein, then modifications aimed at optimizing these interactions (e.g., introducing or modifying hydrogen bond donors/acceptors) could be pursued. mdpi.com
Similarly, if in vitro studies reveal that a specific part of the molecule is associated with a certain level of activity, then systematic modifications in that region (e.g., alkylation, halogenation,環 expansion or contraction) can be designed to probe the steric and electronic requirements for optimal activity. slideshare.net Bioisosteric replacements, where a functional group is replaced by another with similar physical and chemical properties, can also be employed to improve properties like metabolic stability or bioavailability while retaining activity. slideshare.net
For instance, if the methoxy (B1213986) group on the aromatic ring of this compound is found to be important for activity, analogs with different alkoxy groups or other substituents at that position could be synthesized and tested. If the ester group is involved in key interactions, modifications to the alcohol or carboxylic acid portion of the ester could be explored.
Rational design also involves considering the potential impact of modifications on physicochemical properties such as solubility, lipophilicity, and conformational flexibility, which can influence how the analog interacts with its target and behaves in biological systems. slideshare.net Computational tools can assist in predicting these properties and guiding the selection of modifications. nih.gov
By iteratively applying SAR analysis and rational design principles, researchers can systematically modify the this compound structure to develop analogs with tailored biological profiles for specific therapeutic applications.
Computational Chemistry and Cheminformatics in Pubescine Research
Molecular Docking and Dynamics Simulations of Pubescine-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are essential computational techniques used to investigate the binding interactions between a small molecule, such as This compound (B10762767), and a biological target, typically a protein. Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's binding site ebsco.commdpi.com. MD simulations, on the other hand, provide a dynamic view of the complex, simulating the movement of atoms and molecules over time to assess the stability of the interaction and capture conformational changes ebsco.comrsc.orgnih.gov.
Research involving this compound has utilized these techniques to explore its interactions with specific proteins. For instance, molecular docking studies have been conducted to assess the binding affinity of this compound to the extracellular domain (ECD) of guanylyl cyclase C (GC-C) nih.govresearchgate.net. In one such study, this compound showed a binding energy of -8.05 kcal/mol with ECD, comparable to the control drug loperamide (B1203769) (-8.05 kcal/mol) nih.govmdpi.com.
Further analysis of the docking results revealed the types of interactions stabilizing the this compound-ECD complex. This compound was observed to form two hydrogen bonds with amino acid residues THR102 and TYR182 of the receptor nih.gov. In addition to hydrogen bonds, the docked complex of this compound with ECD also displayed van der Waals, pi-sigma, pi-alkyl, and alkyl type interactions researchgate.net.
Molecular dynamics simulations were subsequently performed for this compound, along with other lead compounds like holanamine and holadysenterine (B1256389), to evaluate the stability of their interactions with the target protein over time nih.govresearchgate.net. These simulations are crucial for understanding the dynamic behavior of the ligand-protein complex and confirming the stability suggested by docking studies nih.gov.
Utilization of Cheminformatics Databases (e.g., PubChem) for Data Mining and Analysis
Cheminformatics databases, such as PubChem, are invaluable resources for researchers studying chemical compounds like this compound nih.govunl.ptcapes.gov.br. PubChem, maintained by the National Center for Biotechnology Information (NCBI), serves as a large, publicly accessible repository of information on chemical substances and their biological activities nih.govunl.ptnih.gov. It organizes data into three primary databases: Substance, Compound, and BioAssay unl.ptnih.gov. This compound is listed in PubChem with CID 72313, providing access to its chemical structure, synonyms (like Raubasinine and Raubasinin), molecular formula (C₂₂H₂₆N₂O₄), molecular weight (382.5 g/mol ), and computed properties nih.gov.
Cheminformatics tools and techniques are applied to these databases for data mining and analysis related to this compound. This involves retrieving, annotating, and analyzing large-scale chemical and biological data capes.gov.br. Researchers can perform structure-based searches, including identity, substructure, and similarity searches, to find this compound and related compounds within PubChem youtube.comyoutube.com. This allows for the exploration of chemical diversity and the identification of compounds with similar structural features youtube.com.
Data mining of PubChem can also involve analyzing bioassay data to find information on the biological activities of this compound or structurally similar compounds unl.ptnih.gov. While the search results provided specific bioactivity data for this compound in the context of docking studies (interaction with ECD of GC-C) nih.govresearchgate.net, PubChem contains a vast amount of bioassay information that can be mined to uncover potential activities against various biological targets unl.ptnih.gov.
The high volume and complexity of data in PubChem, particularly in bioassays, present challenges for data mining, including dealing with imbalanced datasets capes.gov.brnih.gov. Despite these challenges, novel data-mining cheminformatics tools are continuously being developed and used to leverage the information available in PubChem for drug design and related research areas capes.gov.brnih.govchemrxiv.org.
Virtual Screening and Lead Optimization Strategies Based on this compound Scaffolds
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted interaction with a biological target capes.gov.brnih.govyoutube.com. Lead optimization is the subsequent process of refining the chemical structure of identified lead compounds to enhance their efficacy, selectivity, and other desirable properties patsnap.comabx.de.
This compound, or its core structural scaffold, could potentially serve as a starting point for virtual screening or lead optimization efforts. In virtual screening, computational methods are used to score and rank compounds based on their likelihood of binding to a target protein, often utilizing techniques like molecular docking capes.gov.bryoutube.com. This allows researchers to prioritize a smaller subset of compounds for experimental testing from a much larger library chemrxiv.orgyoutube.com.
While the search results did not explicitly detail virtual screening campaigns initiated with this compound as the query compound, the studies on this compound's interaction with the ECD of GC-C using docking can be seen as a step within a virtual screening workflow aimed at identifying compounds that interfere with the binding of STa to this receptor nih.govresearchgate.net. The identification of this compound, holanamine, and holadysenterine as "best hits" based on binding energy in this study exemplifies how computational screening can identify potential lead compounds nih.gov.
Lead optimization strategies based on a this compound scaffold would involve making targeted modifications to its chemical structure to improve its binding affinity, stability, or other relevant properties patsnap.comabx.de. This often involves iterative cycles of design, synthesis (though synthesis is outside the scope of this article), and computational evaluation, potentially using QSAR models to guide structural changes and predict the impact on activity abx.de. Techniques like molecular docking and dynamics simulations would be crucial in evaluating the interaction of modified this compound analogs with the target protein patsnap.com.
The use of computational methods like virtual screening and lead optimization, potentially leveraging the structural features of compounds like this compound, is a key aspect of modern computer-aided drug discovery nih.gov.
Advanced Analytical Methodologies in Pubescine Research
High-Resolution Mass Spectrometry in Metabolomics and Phytochemical Profiling
High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the metabolomic and phytochemical profiling of samples containing Pubescine (B10762767). HRMS provides accurate mass measurements, which are essential for determining the elemental composition of a compound and differentiating it from other compounds with similar nominal masses. In metabolomics, HRMS allows for the comprehensive analysis of the small molecule complement within biological systems, enabling the detection and identification of this compound alongside other metabolites. nih.gov In phytochemical profiling, HRMS is used to identify and characterize the diverse array of secondary metabolites present in plant extracts, where this compound may be one of many alkaloids.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with HRMS analyzers like Orbitrap or time-of-flight (TOF), are widely employed. LC-HRMS provides chromatographic separation before mass analysis, which is vital for analyzing complex mixtures like plant extracts. nih.gov The accurate mass data obtained from HRMS, combined with retention time from LC, significantly enhances the confidence in identifying this compound in complex samples by matching experimental data to databases such as PubChem or MassBank. wikidata.orgnih.gov
Furthermore, tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that offer valuable structural information. By fragmenting the protonated or deprotonated molecule of this compound, researchers can obtain a unique spectral fingerprint that aids in its identification and can help in the structural elucidation of novel or related compounds. mzcloud.orgasdlib.org The use of precursor ion fingerprinting, an approach for interpreting and library-searching ESI mass spectra based on precursor ions and their matching product ion spectra, has been demonstrated for structurally related alkaloids, a methodology applicable to this compound research. mzcloud.org
Public databases like PubChem contain LC-MS spectral data for this compound (CID 72313), which can be used for comparison and identification purposes in metabolomics and phytochemical studies. nih.gov
Advanced Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Advanced chromatographic techniques are indispensable for the separation, quantitative analysis, and purity assessment of this compound. These techniques enable the isolation of this compound from complex matrices and provide accurate quantification and assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a standard technique used for the analysis of this compound. Various HPLC methods, often coupled with UV detectors or mass spectrometers, are employed for the separation and quantification of this compound in plant extracts or research samples. nih.gov The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is optimized to achieve adequate separation of this compound from co-eluting compounds.
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique utilized, particularly in the analysis of herbal drugs containing this compound. HPTLC offers advantages in terms of sample throughput and cost-effectiveness for qualitative and semi-quantitative analysis and for generating chromatographic fingerprints of plant extracts. researchgate.netijrh.org Densitometric scanning of HPTLC plates allows for the quantification of separated compounds, including this compound. ijrh.org
For quantitative analysis, calibration curves are generated using known concentrations of a this compound standard. The concentration of this compound in a sample is then determined by comparing its peak area or height to the calibration curve. Purity assessment is performed by evaluating the chromatogram for the presence of additional peaks, indicating impurities. Advanced chromatographic techniques, coupled with sensitive detectors, are capable of detecting and quantifying this compound even at low concentrations and identifying minor impurities.
Advanced NMR Spectroscopy for Conformation, Dynamics, and Ligand Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, providing information about its conformation, dynamics, and potential interactions with other molecules.
Both 1D (¹H and ¹³C NMR) and 2D NMR techniques are routinely used in this compound research. nih.govresearchgate.netfao.org
Interactive data table:
| NMR Experiment | Information Provided |
| ¹H NMR | Number of different types of protons, their chemical environment, and coupling interactions (providing information on connectivity). |
| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. |
| COSY (Correlation Spectroscopy) | Correlates protons that are coupled to each other, revealing scalar couplings through bonds. researchgate.netfao.org |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Correlates protons that are spatially close to each other, providing information on the 3D structure and conformation. researchgate.netfao.org |
| J-resolved NMR | Separates chemical shifts and coupling constants, simplifying complex splitting patterns. researchgate.netfao.org |
| HMQC (Heteronuclear Multiple Quantum Coherence) | Correlates protons with the carbons to which they are directly attached. researchgate.netfao.org |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons with carbons to which they are coupled over two or three bonds, providing information on longer-range connectivity. researchgate.net |
NMR spectroscopy is particularly valuable for confirming the structure of isolated this compound and for studying its behavior in solution. While specific studies on the dynamics or ligand binding of this compound using advanced NMR techniques were not extensively detailed in the search results, these techniques are generally applicable to alkaloids of this type. For instance, variable-temperature NMR can provide insights into the conformational flexibility of this compound, while saturation transfer difference (STD) NMR or other ligand-based NMR methods can be used to study the binding of this compound to proteins or other biomolecules if such interactions are being investigated.
The combination of comprehensive NMR data allows for the unambiguous assignment of all proton and carbon signals and the full determination of the stereochemistry and conformation of the this compound molecule. Public databases like PubChem also provide access to 1D NMR spectra for this compound, which can be used for spectral comparison and verification. nih.gov
Future Research Directions and Unaddressed Gaps
Comprehensive Elucidation of Biosynthetic Pathways for Pubescine (B10762767) Variants
The precise biosynthetic pathways leading to this compound and its related variants are not yet fully understood. While this compound has been found in plants like Rauvolfia serpentina and Vinca major, the specific enzymatic steps and intermediates involved in its formation are still largely unknown. nih.gov A comprehensive elucidation of these pathways is essential for several reasons:
Sustainable Production: Understanding the biosynthesis can pave the way for metabolic engineering of host organisms (like plants or microorganisms) to produce this compound and its variants more sustainably and efficiently than traditional extraction methods.
Discovery of Novel Analogs: Identifying the enzymes and genes involved can facilitate the discovery of novel this compound analogs that may possess improved pharmacological properties or different biological activities.
Chemoenzymatic Synthesis: Knowledge of the enzymatic steps can be leveraged for the development of efficient chemoenzymatic synthetic routes, combining chemical and enzymatic transformations.
Current research has identified this compound alongside other alkaloids in plant extracts, such as Holarrhena pubescens. thepharmajournal.com Further studies are needed to isolate and characterize the specific enzymes responsible for cyclization, methylation, and other modifications that lead to the final this compound structure. Techniques like transcriptomics and proteomics applied to this compound-producing plants at different developmental stages could help identify candidate genes and enzymes involved in the pathway.
Discovery of Novel Biological Targets for this compound-Related Compounds
While PubChem lists some biological activity information for this compound, a thorough understanding of its specific biological targets and mechanisms of action is still lacking. nih.gov Some studies suggest potential interactions with molecular targets and pathways. For instance, this compound has been identified in Zea mays silk extract, which showed nephroprotective potential, although the direct target of this compound in this context requires further investigation. acs.org Another study involving Holarrhena antidysenterica (synonym for Holarrhena pubescens) suggested that this compound might bind to the ATP binding site of EGFR, potentially inhibiting cell division, indicating a possible target in cancer research. hunandaxuexuebao.com
Identifying novel biological targets is crucial for:
Therapeutic Development: Understanding how this compound interacts with biological molecules can lead to the development of new drugs for various diseases.
Structure-Activity Relationship (SAR) Studies: Pinpointing targets allows for focused SAR studies to design and synthesize derivatives with enhanced potency and selectivity.
Understanding Biological Roles: Determining the natural biological role of this compound in the organisms that produce it can provide insights into its potential therapeutic applications.
Future research should employ a combination of in vitro and in vivo techniques, including target identification assays, phenotypic screening, and molecular docking studies, to comprehensively map the biological targets of this compound and its derivatives. researchgate.net
An example of research into biological targets of related compounds from Holarrhena pubescens involves molecular docking studies of steroidal alkaloids against Guanylyl Cyclase C for potential antidiarrheal therapies. researchgate.net While this study focused on other alkaloids, similar approaches could be applied to this compound to explore its potential targets.
Here is a hypothetical table illustrating potential biological targets based on preliminary research and related compound studies:
| Potential Biological Target | Disease Area/Process | Research Status (Hypothetical) |
| EGFR (ATP Binding Site) | Cancer (e.g., Breast Cancer) | Preliminary in silico evidence hunandaxuexuebao.com |
| Guanylyl Cyclase C | Diarrhea (Antidiarrheal) | Related alkaloid studies researchgate.net |
| Unidentified targets in Kidney pathways | Nephroprotection | Observed in plant extract acs.org |
This table highlights the need for further research to confirm and expand upon these potential targets.
Development of Sustainable and Efficient Chemoenzymatic Synthetic Routes
Current methods for obtaining this compound primarily involve extraction from plant sources. google.com This approach can be resource-intensive and dependent on geographical and environmental factors. Developing sustainable and efficient synthetic routes is crucial for ensuring a consistent and scalable supply of this compound and its analogs for research and potential therapeutic use.
Chemoenzymatic synthesis, which combines the specificity and efficiency of enzymes with the versatility of chemical reactions, offers a promising avenue for sustainable production. ijpsjournal.com Key challenges in developing such routes for this compound include:
Identifying Suitable Enzymes: Discovering or engineering enzymes that can catalyze specific steps in the synthesis with high yield and selectivity.
Designing Efficient Chemical Steps: Developing complementary chemical reactions that are environmentally friendly and compatible with enzymatic transformations.
Optimizing Reaction Conditions: Finding optimal conditions (temperature, pH, solvent) for both enzymatic and chemical steps in a combined process.
Research into the synthesis of other complex natural products, such as other alkaloids, using green chemistry principles and chemoenzymatic approaches can serve as a valuable guide. ijpsjournal.comrsc.orgrsc.org
Here is a hypothetical representation of the advantages of chemoenzymatic synthesis:
| Feature | Traditional Extraction | Chemoenzymatic Synthesis |
| Source Dependence | Highly dependent on plant source and environmental factors | Less dependent on natural sources, potentially scalable |
| Environmental Impact | Can be resource-intensive, involve hazardous solvents | Potential for reduced waste and energy consumption ijpsjournal.com |
| Product Consistency | Can vary depending on plant source and extraction method | Potential for higher purity and consistency |
| Analog Production | Limited to compounds found in the plant | Easier to produce novel analogs through pathway engineering or modified substrates |
Further research is needed to identify specific enzymes and develop robust protocols for the chemoenzymatic synthesis of this compound and its variants.
Strategies for Resolving Nomenclature Inconsistencies for "this compound" Compounds in Chemical Literature
The nomenclature of natural products, especially those with complex structures and multiple sources, can sometimes be inconsistent in chemical literature. pressbooks.pubwikipedia.org While this compound has a defined structure and a PubChem CID (72313), the term "this compound" might have been historically applied to other related compounds or mixtures, leading to potential confusion. nih.govbris.ac.uk For example, this compound is also known as Reserpinine. nih.govbris.ac.uk
Strategies for resolving nomenclature inconsistencies include:
Adherence to IUPAC Guidelines: Encouraging strict adherence to IUPAC nomenclature rules for newly identified compounds. pressbooks.pubnobraintoosmall.co.nz
Utilizing Unique Identifiers: Consistent use of unique identifiers like PubChem CIDs in publications and databases. nih.govnih.govyoutube.comlibretexts.orgropensci.orglibretexts.orgwikipedia.org
Creating Comprehensive Databases: Developing and maintaining comprehensive, publicly accessible databases that cross-reference different names and synonyms for natural products.
Review Articles and Harmonization Efforts: Publishing review articles that highlight nomenclature issues and propose standardized naming conventions for groups of related compounds.
The existence of synonyms like Raubasinine and Raubasinin for this compound (CID 72313) underscores the importance of clear and consistent naming in chemical communication. nih.gov Efforts to harmonize nomenclature will improve the accuracy of literature searches, data analysis, and communication among researchers working on this compound and related compounds.
Q & A
Q. How can researchers confirm the structural identity and purity of Pubescine in experimental settings?
- Methodological Answer : To confirm this compound's identity, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥95% purity thresholds. Cross-referencing with PubChem CID 72313 (experimental spectral data) is critical . For novel derivatives, elemental analysis and X-ray crystallography may further validate structural integrity .
Q. What are the primary natural sources of this compound, and how can they be validated for research use?
- Methodological Answer : this compound is a steroidal alkaloid primarily isolated from Holarrhena pubescens. Validate plant material via taxonomic authentication (e.g., herbarium vouchers) and phytochemical screening (TLC/HPLC against reference standards). Ensure extraction protocols (e.g., Soxhlet with ethanol/water) are replicated from peer-reviewed studies, with yield optimization using response surface methodology (RSM) .
Q. Which databases and tools are essential for retrieving this compound’s physicochemical and bioactivity data?
- Methodological Answer : Use PubChem (CID 72313) for physicochemical properties (logP, solubility) and bioactivity profiles. For advanced queries, leverage PubChem BioAssay to screen this compound’s interaction with targets like guanylyl cyclase C . Cross-validate data with ChEMBL or Reaxys for historical assay results and patent information .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis to identify variability sources:
- Compare assay conditions (e.g., cell lines, concentrations, controls).
- Use standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Validate findings via orthogonal assays (e.g., fluorescence-based vs. colorimetric).
Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify inter-study reproducibility .
Q. What computational strategies are effective for predicting this compound’s molecular interactions, such as with guanylyl cyclase C?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using this compound’s 3D structure (PubChem) and target PDB files. Validate docking scores (e.g., binding energy ≤−8 kcal/mol) with molecular dynamics (MD) simulations (≥100 ns) to assess complex stability. Refer to Table 1 for benchmark
| Compound | PubChem ID | Binding Energy (kcal/mol) | Hydrogen Bonds |
|---|---|---|---|
| This compound | 72313 | −8.05 | 2 |
| Kurchessine | 442979 | −8.52 | 0 |
| Holadienine | 12310532 | −8.54 | 0 |
Table 1: In silico binding data for this compound and analogs
Q. How should researchers design experiments to investigate this compound’s pharmacokinetics and toxicity in preclinical models?
- Methodological Answer :
- ADME Studies : Use Caco-2 cell monolayers for permeability and microsomal assays (human/rat liver) for metabolic stability.
- Toxicity Screening : Employ zebrafish embryos (FET assay) for acute toxicity and Ames test for mutagenicity.
- Dose Optimization : Apply Hill equation modeling to establish EC50/LC50 values in dose-response studies .
Q. What experimental controls are critical when analyzing this compound’s antidiarrheal mechanisms in vitro/in vivo?
- Methodological Answer : Include:
- Positive Controls : Loperamide for opioid receptor-mediated effects.
- Negative Controls : Vehicle-only (DMSO/PBS) and siRNA knockdown of guanylyl cyclase C.
- Blinding : Randomize animal cohorts and use double-blinded data analysis to reduce bias .
Data Analysis and Reporting Standards
Q. How can researchers ensure reproducibility when reporting this compound’s synthetic or isolation yields?
- Methodological Answer :
- Document detailed protocols (solvent ratios, temperatures, purification steps).
- Report yields as mean ± SD from ≥3 independent replicates.
- Provide raw chromatograms/NMR spectra in supplementary data .
Q. What statistical methods are appropriate for multivariate analysis of this compound’s bioactivity datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
